Scoulerine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

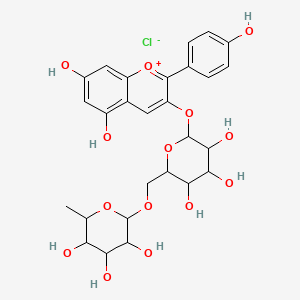

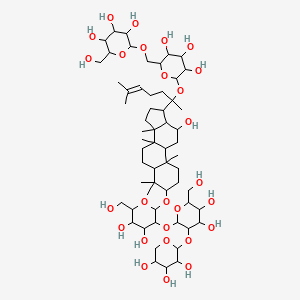

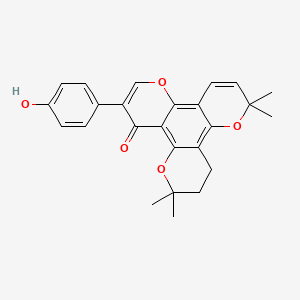

Scoulerine, also known as discretamine and aequaline, is a benzylisoquinoline alkaloid (BIA) that is derived directly from (S)- reticuline through the action of berberine bridge enzyme .

Molecular Structure Analysis

Scoulerine reduces the mitochondrial dehydrogenases activity of the evaluated leukemic cells with IC 50 values ranging from 2.7 to 6.5 µM . The xCELLigence system revealed that scoulerine exerted potent antiproliferative activity in lung, ovarian and breast carcinoma cell lines .Chemical Reactions Analysis

Scoulerine acted to inhibit proliferation through inducing G2 or M-phase cell cycle arrest, which correlates well with the observed breakdown of the microtubule network, increased Chk1 Ser345, Chk2 Thr68 and mitotic H3 Ser10 phosphorylation . Studies show that scoulerine is an antagonist in vitro at the α 2 - adrenoceptor, α 1D - adrenoceptor and 5-HT receptor. It has also been found to be a GABA A receptor agonist in vitro .Physical And Chemical Properties Analysis

Scoulerine has a molecular formula of C19H21NO4 and a molecular weight of 327.4 g/mol . Its IUPAC name is 3,10-dimethoxy-6,8,13,13 a -tetrahydro-5 H -isoquinolino [2,1-b]isoquinoline-2,9-diol .Scientific Research Applications

Anti-Cancer Properties in Colorectal Cancer : Scoulerine has been found to promote cell viability reduction and apoptosis in colorectal cancer cells by activating reactive oxygen species (ROS)-dependent endoplasmic reticulum stress (Tian et al., 2020).

Inhibition of Cancer Cell Proliferation : A study demonstrated scoulerine's ability to inhibit proliferation, induce cell cycle arrest, and lead to apoptotic death in various cancer cells, suggesting its potential as an anti-cancer drug (Habartová et al., 2018).

Molecular Mode of Action : Research has identified scoulerine's unique molecular mode of action, revealing its dual ability to stabilize microtubules and inhibit tubulin polymerization in cancer cells (Moshari et al., 2021).

Mitotic and Cytokinetic Defects in Cancer Cells : Scoulerine was found to induce transient mitotic arrest followed by either apoptosis or polyploidy in cancer cells, implicating its potential role in targeting human cancers (Li et al., 2021).

Affinity to GABA-Receptors : Scoulerine, among other alkaloids, has shown affinity to GABA-receptors, indicating its potential relevance in neurological studies (Eisenreich et al., 2003).

Mechanism of Action

Scoulerine was able to activate apoptosis, as determined by p53 upregulation, increase caspase activity, Annexin V and TUNEL labeling . Results highlight the potent antiproliferative and proapoptotic function of scoulerine in cancer cells caused by its ability to interfere with the microtubule elements of the cytoskeleton, checkpoint kinase signaling and p53 proteins .

properties

IUPAC Name |

(13aS)-3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,9-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-23-17-4-3-11-7-15-13-9-16(21)18(24-2)8-12(13)5-6-20(15)10-14(11)19(17)22/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWVMRVOBAFFMH-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Scoulerine | |

CAS RN |

6451-73-6 |

Source

|

| Record name | Scoulerine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6451-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(+)-4-[(R)-2-Hydroxy-3-methoxy-3-methylbutoxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B600632.png)